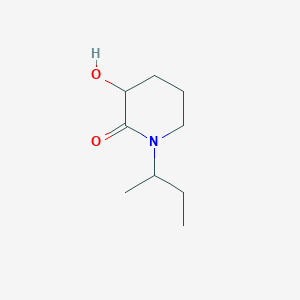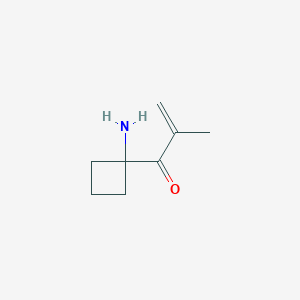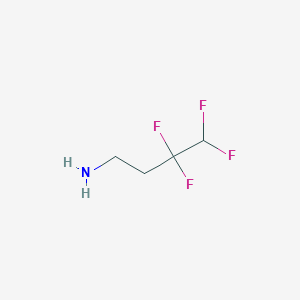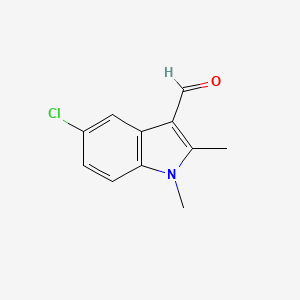
1-(Butan-2-yl)-3-hydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-3-hydroxypiperidin-2-one is an organic compound that belongs to the class of piperidones Piperidones are cyclic amides derived from piperidine, a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a hydroxyl group (-OH) and a butan-2-yl substituent attached to the piperidone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperidone with butan-2-yl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butan-2-yl)-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(Butan-2-yl)-3-oxopiperidin-2-one.
Reduction: Formation of 1-(Butan-2-yl)-3-hydroxypiperidine.
Substitution: Formation of various substituted piperidones depending on the substituent used.
Applications De Recherche Scientifique
1-(Butan-2-yl)-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidone ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Butan-2-yl)-3-oxopiperidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-(Butan-2-yl)-3-hydroxypiperidine: Similar structure but with a fully saturated piperidine ring.
1-(Butan-2-yl)-3-hydroxy-4-piperidone: Similar structure with an additional substituent on the piperidone ring.
Uniqueness
1-(Butan-2-yl)-3-hydroxypiperidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxyl group and a butan-2-yl substituent on the piperidone ring imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-butan-2-yl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3 |
Clé InChI |
WKTAOMOKSGDYLE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCCC(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)

![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)

![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)






